One common approach involves the initial synthesis of a 2-aminopyridine derivative followed by its cyclization with an α-haloketone. The halogen substituents can be introduced either during the initial synthesis of the 2-aminopyridine derivative or by subsequent halogenation reactions. For example, preparation of 5-substituted and 3,5-disubstituted-s-triazolo[4,3-a]pyridines involved cyclization of N-acyl-N'-(6-chloropyrid-2-yl)hydrazines with phosphorus oxychloride to produce 5-chloro-s-triazolo[4,3-a]pyridines. Further reaction with bromine yielded 3-bromo-5-chloro-s-triazolo-[4,3-a]pyridine. []
The iodine atom, being more reactive than the bromine atom, could be selectively targeted for various transformations. Metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Sonogashira coupling, could be employed to introduce a wide range of substituents at the 3rd position. [] The bromine atom could then be further functionalized using similar cross-coupling strategies or other nucleophilic substitution reactions.
Organic Synthesis: The presence of two different halogens (bromine and iodine) in 7-Bromo-3-iodoimidazo[1,2-a]pyridine makes it an excellent substrate for selective functionalization. The different reactivity of bromine and iodine in cross-coupling reactions could be exploited to create complex molecules with desired substitutions. []
Medicinal Chemistry: Imidazo[1,2-a]pyridines are known for their diverse pharmacological activities. Compounds within this family have been investigated for their potential as anticancer agents, anti-inflammatory agents, and for treating neurological disorders. [, ] 7-Bromo-3-iodoimidazo[1,2-a]pyridine serves as a promising starting point for further development of novel pharmaceuticals.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7